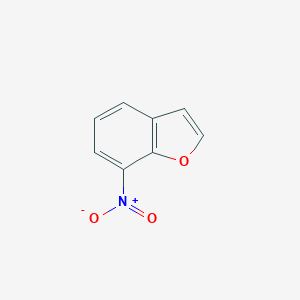

7-Nitrobenzofuran

Description

BenchChem offers high-quality 7-Nitrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Nitrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXIRVOEHNPCEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461166 |

Source

|

| Record name | 7-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18761-32-5 |

Source

|

| Record name | 7-Nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18761-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Application of 7-Nitrobenzofuran Derivatives for Advanced Proteomic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating the Proteome with 7-Nitrobenzofuran Chemistry

In the intricate landscape of proteomics, the ability to accurately identify and quantify proteins is paramount. Chemical labeling with fluorescent and mass-tagging reagents has emerged as a powerful strategy to enhance the sensitivity and scope of proteomic analyses. Among these, derivatives of 7-nitrobenzofuran, particularly 4-fluoro-7-nitrobenzofurazan (NBD-F) and 4-chloro-7-nitrobenzofurazan (NBD-Cl), have garnered significant attention. These small, reactive compounds serve as versatile tools for derivatizing proteins and peptides, enabling their sensitive detection by fluorescence and mass spectrometry.

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 7-nitrobenzofuran-based reagents for proteomics. As a senior application scientist, this document aims to deliver not just protocols, but a deeper understanding of the underlying chemical principles, empowering researchers to optimize their workflows and troubleshoot challenges effectively. We will delve into the synthetic routes to these essential reagents, detail their characterization, and provide field-proven protocols for their application in cutting-edge proteomics research.

I. The Chemistry of 7-Nitrobenzofuran: Synthesis and Derivatization

The utility of 7-nitrobenzofuran derivatives in proteomics stems from their inherent reactivity, which is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 7-position, coupled with the electronegative halogen at the 4-position, renders the aromatic ring susceptible to attack by nucleophiles, such as the primary amines of proteins and peptides.

A. Synthesis of the 4-Halo-7-nitrobenzofurazan Core

The foundational precursors for NBD-based labeling reagents are 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F). The synthesis of these compounds typically begins with appropriately substituted nitrobenzenes.

Experimental Protocol: Synthesis of 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

This protocol outlines the synthesis of NBD-Cl from 3,4-dichloronitrobenzene.

-

Nitration of o-dichlorobenzene: o-Dichlorobenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 3,4-dichloronitrobenzene[1]. The reaction temperature is carefully controlled to prevent over-nitration.

-

Formation of the Benzofurazan Ring: The resulting 3,4-dichloronitrobenzene is then reacted with sodium azide in a suitable solvent, such as dimethyl sulfoxide (DMSO). This reaction proceeds through a nucleophilic aromatic substitution followed by cyclization to form the benzofurazan ring system.

-

Purification: The crude NBD-Cl is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Experimental Protocol: Synthesis of 4-Fluoro-7-nitrobenzofurazan (NBD-F)

This protocol describes the synthesis of NBD-F from 3,4-difluoronitrobenzene[2][3].

-

Fluorination of 4-Chloro-3-fluoronitrobenzene: 3,4-difluoronitrobenzene can be prepared by the fluorination of 4-chloro-3-fluoronitrobenzene with an alkali metal fluoride[2].

-

Formation of the Benzofurazan Ring: Similar to the synthesis of NBD-Cl, the 3,4-difluoronitrobenzene is reacted with sodium azide to form the benzofurazan ring.

-

Purification: The crude NBD-F is purified by chromatography or recrystallization.

Diagram: Synthesis of 4-Halo-7-nitrobenzofurazan

Caption: Synthetic routes to NBD-Cl and NBD-F.

B. The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The labeling of proteins and peptides with NBD reagents is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile, typically the ε-amino group of a lysine residue or the N-terminal α-amino group of a peptide, attacks the electron-deficient carbon atom bearing the halogen. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the departure of the halide leaving group (Cl⁻ or F⁻).

The reactivity of NBD-F is significantly higher than that of NBD-Cl. The highly electronegative fluorine atom is a better leaving group in this context, leading to faster reaction rates.

Diagram: SNAr Mechanism of NBD Labeling

Caption: The addition-elimination mechanism of NBD labeling.

II. Characterization of 7-Nitrobenzofuran Derivatives

Thorough characterization of the synthesized NBD reagents and their protein/peptide adducts is crucial for ensuring the reliability of downstream proteomic analyses. A combination of spectroscopic techniques is employed for this purpose.

A. Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized NBD reagents and their derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| NBD-Cl (in CDCl₃) | ~8.5 (d), ~7.5 (d) | ~145, ~144, ~138, ~133, ~121, ~115 |

| NBD-F (in CDCl₃) | ~8.6 (d), ~6.9 (dd) | ~155 (d, JCF ≈ 270 Hz), ~145, ~144, ~138, ~120, ~105 (d, JCF ≈ 10 Hz) |

| NBD-Glycine (in CDCl₃) | ~8.03 (s, 1H), ~6.40 (d, 1H), ~6.21 (d, 1H), ~2.09 (s, 2H)[4] | - |

| NBD-Leucine (in CDCl₃) | ~8.49 (d, 1H), ~6.40 (d, 1H), ~6.21 (d, 1H), ~4.86 (dd, 2H), ~3.50 (s, 1H), ~2.24 (t, 1H), ~1.03 (dd, 6H)[4] | - |

| NBD-Cysteine (in CD₃OD) | ~8.52 (d, 1H), ~6.42 (d, 1H), ~4.55 (br. s, 2H), ~3.66 (br. s, 1H)[5] | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the NBD reagents and their labeled products. High-resolution mass spectrometry provides accurate mass measurements, further confirming the elemental composition.

UV-Visible and Fluorescence Spectroscopy: NBD-F and NBD-Cl are themselves non-fluorescent but become highly fluorescent upon reaction with primary and secondary amines[6]. This "turn-on" fluorescence is a key feature for their use in proteomics.

| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| NBD-amine adducts (general) | ~464 | ~512 | Variable |

| NBD-NHMe (in water) | - | - | 0.04[7] |

| NBD-NMe₂ (in water) | - | - | 0.008[7] |

| NBD-Tyrosine derivative | ~370 | ~520 | 0.002-0.04[8] |

| NBD-Cysteine derivative | ~480 | - | - |

Note: Spectral properties are highly solvent-dependent. Quantum yields can vary significantly based on the local environment of the fluorophore.

III. Application in Proteomics: A Workflow for NBD-F Labeling and LC-MS/MS Analysis

NBD-F is a preferred reagent for many proteomics applications due to its high reactivity. The following workflow outlines the key steps for labeling a complex protein sample for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram: Proteomics Workflow with NBD-F Labeling

Caption: A typical bottom-up proteomics workflow incorporating NBD-F labeling.

Experimental Protocol: NBD-F Labeling of Peptides for LC-MS/MS

This protocol provides a starting point for labeling tryptic peptides with NBD-F. Optimization may be required depending on the sample complexity and protein concentration.

-

Protein Digestion: Digest the protein sample into peptides using a standard protocol with an appropriate protease (e.g., trypsin).

-

Peptide Cleanup: Desalt the peptide mixture using a solid-phase extraction (SPE) C18 cartridge to remove interfering substances.

-

Labeling Reaction:

-

Resuspend the dried peptides in a borate buffer (e.g., 50 mM, pH 8.0).

-

Prepare a fresh solution of NBD-F in a compatible organic solvent (e.g., 10 mM in acetonitrile).

-

Add the NBD-F solution to the peptide solution in a molar excess (typically 5- to 10-fold over the estimated amount of primary amines).

-

Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 10-30 minutes). Protect the reaction from light.

-

-

Quenching the Reaction: Stop the reaction by adding a small amount of a primary amine-containing solution (e.g., 1 M Tris-HCl, pH 8.0) or by acidification with an acid like formic acid.

-

Final Cleanup: Perform a final desalting step using an SPE C18 cartridge to remove excess NBD-F and reaction byproducts.

-

LC-MS/MS Analysis:

-

Reconstitute the labeled peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Analyze the sample using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. The fragmentation of NBD-labeled peptides will produce characteristic reporter ions that can be used for quantification.

-

IV. Field-Proven Insights: Troubleshooting and Optimization

Even with robust protocols, challenges can arise during NBD labeling and analysis. Here are some common issues and their solutions:

| Problem | Possible Cause | Suggested Solution |

| Incomplete Labeling | - Insufficient NBD-F reagent- Suboptimal reaction pH or temperature- Presence of interfering substances | - Increase the molar excess of NBD-F.- Ensure the pH of the reaction buffer is between 8.0 and 9.5.- Optimize the reaction temperature and time.- Ensure thorough cleanup of the peptide sample before labeling[9]. |

| Low Signal in MS | - Poor ionization of labeled peptides- Sample loss during cleanup steps | - Optimize the electrospray ionization source parameters.- Consider using a different cleanup method to minimize sample loss.- Ensure complete removal of salts and detergents. |

| Side Reactions | - Reaction with other nucleophilic residues (e.g., cysteine, tyrosine) under certain conditions | - Control the reaction pH carefully; labeling of amines is favored at mildly basic pH.- Consider blocking other reactive groups if specificity is a major concern. |

| Difficulty in Data Analysis | - Complex fragmentation spectra of labeled peptides- Incorrect mass shift specified in the search parameters | - Use a database search engine that can handle modifications and specify the mass of the NBD label on primary amines.- Manually inspect fragmentation spectra to identify characteristic NBD-related fragment ions. |

V. Safety and Handling

NBD-F and NBD-Cl are reactive chemical reagents and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling these compounds.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store NBD reagents in a cool, dark, and dry place to prevent degradation.

Conclusion

7-Nitrobenzofuran derivatives, particularly NBD-F and NBD-Cl, are powerful and versatile tools in the proteomics toolbox. Their ability to react with primary and secondary amines to form highly fluorescent and mass-tagged adducts enables the sensitive detection and quantification of proteins and peptides. By understanding the underlying chemistry of their synthesis and reactivity, and by employing optimized and validated protocols, researchers can leverage these reagents to gain deeper insights into the complexities of the proteome. This technical guide provides a solid foundation for the successful application of 7-nitrobenzofuran chemistry in your proteomics research, empowering you to push the boundaries of scientific discovery.

References

- JPS63156756A - Production of 3,4-difluoronitrobenzene - Google P

-

Arkivoc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. (URL: [Link])

-

PrepChem.com. Synthesis of 3,4-difluoronitrobenzene. (URL: [Link])

-

PubChem - National Center for Biotechnology Information. 4-Chloro-7-nitrobenzofurazan. (URL: [Link])

- CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google P

-

LookChem. 4-Chloro-7-nitrobenzofurazan. (URL: [Link])

-

NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC. (URL: [Link])

-

Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana - PMC. (URL: [Link])

-

A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC. (URL: [Link])

- CN102675120A - Preparation method of 3, 4-dichloronitrobenzene by solid acid catalyst - Google P

-

Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis - ResearchGate. (URL: [Link])

-

Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (URL: [Link])

-

Reproducible protein and peptide cleanup for mass spectrometry with Sera-Mag Carboxylate SpeedBeads by SP3 - Cytiva. (URL: [Link])

-

HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - MDPI. (URL: [Link])

-

Wikipedia. 4-Fluoro-7-nitrobenzofurazan. (URL: [Link])

-

(PDF) Fluorescence Quantum Yield Determination of Propylparaben Using Flow Injection Spectroscopy - ResearchGate. (URL: [Link])

-

SpectraBase. 4-Chloro-7-nitro-benzofurazan. (URL: [Link])

-

Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC. (URL: [Link])

-

NB04a Fragmentation for peptide identification. (URL: [Link])

-

Tunable NBD platform: high-performance fluorescent monitoring of cysteine fluctuations in ferroptosis | Request PDF - ResearchGate. (URL: [Link])

-

Removal of NHS-labelling by-products in Proteomic Samples - ResearchGate. (URL: [Link])

-

Sample Preparation for Protein Quantification by LC MS/MS. (URL: [Link])

-

Tyrosine - OMLC. (URL: [Link])

-

Application of NBD-F for the determination of amines, amino acids and... - ResearchGate. (URL: [Link])

-

Mascot help: Peptide fragmentation. (URL: [Link])

-

NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Synthesis of a. 3,4-Difluoronitrobenzene - PrepChem.com. (URL: [Link])

-

A highly-reproducible automated proteomics sample preparation workflow for quantitative mass spectrometry - PMC. (URL: [Link])

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (URL: [Link])

-

LC-MS/MS for Bioanalytical Peptide and Protein Quantification - YouTube. (URL: [Link])

-

Methods toward simplification of time resolved fluorescence anisotropy in proteins labeled with NBD (4-chloro-7-nitrobenzofurazan) adducts - PubMed Central. (URL: [Link])

-

(PDF) 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW - ResearchGate. (URL: [Link])

-

Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC. (URL: [Link])

-

A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (URL: [Link])

-

Ask a protein pro - Tips for preparing high-quality samples for mass spectrometry analysis. (URL: [Link])

-

Mass spectrometry of peptides and proteins - OSU Chemistry. (URL: [Link])

-

Tunable NBD platform: high-performance fluorescent monitoring of cysteine fluctuations in ferroptosis - PubMed. (URL: [Link])

-

Characteristics of tyrosinate fluorescence emission in alpha- and beta-purothionins. (URL: [Link])

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed. (URL: [Link])

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (URL: [Link])

-

(1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans] - ResearchGate. (URL: [Link])

-

S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE - YouTube. (URL: [Link])

Sources

- 1. CN102675120A - Preparation method of 3, 4-dichloronitrobenzene by solid acid catalyst - Google Patents [patents.google.com]

- 2. JPS63156756A - Production of 3,4-difluoronitrobenzene - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 4-Chloro-7-nitrobenzofurazan|lookchem [lookchem.com]

- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: 7-Nitrobenzofuran (NBD) Derivatives in Live Cell Imaging

[1]

Executive Summary

7-Nitrobenz-2-oxa-1,3-diazole (NBD) is a premier environment-sensitive fluorophore.[1][2] Unlike rigid fluorophores (e.g., Fluorescein, Rhodamine), NBD exhibits pronounced solvatochromism —its quantum yield and emission maximum shift drastically based on the polarity of its immediate environment.[1]

This guide addresses the biophysical mechanisms, synthesis strategies, and critical experimental limitations of NBD derivatives.[1] It is designed for researchers requiring high-fidelity data on membrane dynamics and metabolic tracking, moving beyond basic staining to quantitative molecular interrogation.[1]

Part 1: The Photophysics of Solvatochromism

To use NBD effectively, one must understand its "turn-on" mechanism. NBD is weakly fluorescent in water (quantum yield

Mechanism of Action

The following diagram illustrates the environmental dependency of NBD fluorescence, a property utilized to distinguish membrane-bound probes from free aqueous probes without wash steps.

Figure 1: The solvatochromic switch of NBD.[1] In aqueous media, H-bonding quenches emission.[1] In hydrophobic phases, the dipole is stabilized, triggering fluorescence.[1]

Part 2: Strategic Bioconjugation (NBD-Cl vs. NBD-F)

Selecting the correct reactive derivative is critical for probe synthesis.[1] While NBD-Cl (4-chloro-7-nitrobenzofurazan) is the historical standard, NBD-F (4-fluoro-7-nitrobenzofurazan) offers superior kinetics for sensitive biological targets.[1]

| Feature | NBD-Cl (Chloride) | NBD-F (Fluoride) | Application Note |

| Reactivity | Moderate | High (approx.[1] 500x faster) | Use NBD-F for low-abundance targets.[1][2][3] |

| Reaction pH | pH 7.0 - 9.0 | pH 7.0 - 8.0 | NBD-F works under milder conditions, preserving protein function.[1] |

| Selectivity | Amines ( | Amines, Thiols, Tyrosine | NBD-F can label Tyrosine residues if pH is elevated.[1] |

| Stability | Stable solid | Moisture sensitive | Store NBD-F under Argon/Desiccant at -20°C. |

Expert Insight: For live-cell surface labeling, NBD-F is preferred due to its rapid kinetics (1–5 minutes), which minimizes the cell's exposure to labeling stress compared to the longer incubation times required for NBD-Cl.[1]

Part 3: Critical Applications & Artifacts

Membrane Dynamics & The "Looping" Artifact

NBD-labeled lipids (e.g., C6-NBD-PC) are widely used to study membrane trafficking.[1] However, the NBD moiety is somewhat polar.[1]

-

The Artifact: Even when attached to the acyl chain, the NBD group often "loops" back to the membrane interface to access the hydration shell, rather than staying buried deep in the hydrophobic core.

-

Consequence: This perturbs the lipid packing and means NBD reports on the interface environment, not the deep bilayer core.

Metabolic Tracking (2-NBDG)

2-NBDG is a fluorescent glucose analog.[1] While popular, it is not a perfect proxy for glucose.[1][4]

-

Transport Kinetics: 2-NBDG has a significantly lower

than glucose.[1] -

Specificity: Recent studies indicate 2-NBDG uptake can occur independently of GLUT transporters or via non-specific endocytosis in certain cell types.

-

Recommendation: Always validate 2-NBDG data with a competitive inhibitor (e.g., Cytochalasin B) to confirm transporter-mediated uptake.[1]

Figure 2: Logic flow for validating 2-NBDG specificity. Without competitive inhibition controls, uptake data is scientifically inconclusive.[1]

Part 4: Validated Protocol – NBD-Lipid Pulse-Chase

This protocol minimizes background and ensures integration into the plasma membrane.

Reagents:

Step-by-Step Methodology:

-

Probe Preparation (The "Drying" Step):

-

Why: NBD-lipids in chloroform/methanol cannot be added directly to cells.[1]

-

Aliquot 5 nmol of NBD-lipid into a glass tube.

-

Dry under nitrogen flow or vacuum to form a thin film.[1][6]

-

Resuspend in absolute ethanol (max 1% final concentration on cells) or complex with BSA (1:1 molar ratio) in HBSS for better solubility.[1]

-

-

Pulse (Labeling):

-

Chase (Internalization):

-

Back-Exchange (Optional but Critical):

Part 5: Troubleshooting & Limitations

| Issue | Cause | Solution |

| Rapid Photobleaching | NBD is highly susceptible to oxidative bleaching under high-intensity excitation. | 1.[1] Use low laser power (<2%).2. Use pulsed excitation if available.3.[1] Limit acquisition time; avoid Z-stacks if possible. |

| High Background | Non-specific adsorption of hydrophobic NBD to plasticware. | Use glass-bottom dishes (coverslip thickness #1.5). Pre-coat plastic with BSA if glass is unavailable.[1] |

| Blue-Shifted Emission | NBD in extremely hydrophobic environments (lipid droplets).[1] | Check emission spectra. NBD emits ~530nm in membranes but can shift to ~520nm in neutral lipid cores. |

References

-

Chattopadhyay, A. (1990).[1] Chemistry and biology of N- (7-nitrobenz-2-oxa-1, 3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids.

-

Yoshioka, K., et al. (1996).[1] A novel fluorescent derivative of glucose applicable to the assessment of glucose uptake activity of Escherichia coli. Biochimica et Biophysica Acta (BBA).[1]

-

Yamada, K., et al. (2000).[1] Measurement of glucose uptake and intracellular calcium concentration in single, living pancreatic beta-cells. Journal of Biological Chemistry.

-

Hamilton, K. L., et al. (2003).[1] 2-NBDG uptake by T cells is not mediated by the glucose transporter GLUT1.[1] PLOS ONE. (Note: Highlights specificity limitations).

-

Thermo Fisher Scientific. (2024).[1] NBD-Cl and NBD-F: Reagents for Amine and Thiol Analysis.[1][2][3][7][8] Molecular Probes Handbook.

-

Interchim. (n.d.).[1] FluoProbes® BioScience Division: NBD-F vs NBD-Cl Technical Sheet.

Sources

- 1. 2-NBDG - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - IE [thermofisher.com]

- 4. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS One [journals.plos.org]

- 5. Dynamics of membrane penetration of the fluorescent 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group attached to an acyl chain of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Novel 7-Nitrobenzofuran Compounds

Introduction: The Strategic Importance of the 7-Nitrobenzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Derivatives of this scaffold have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The inherent versatility of the benzofuran ring system makes it a cornerstone in modern medicinal chemistry and drug discovery programs.[5]

The introduction of a nitro group onto this scaffold is a strategic decision in rational drug design. The nitro group is a potent electron-withdrawing group that can profoundly alter a molecule's polarity, electronic distribution, and pharmacokinetic profile.[6] These changes can enhance interactions with biological targets, such as the nucleophilic sites within enzyme active sites, thereby modulating or improving therapeutic efficacy.[6] Specifically, the 7-position of the benzofuran ring is a key vector for substitution, allowing for the exploration of chemical space directed towards specific biological endpoints. Furthermore, the nitro group is a versatile synthetic handle, readily converted into other crucial functional groups, such as amines, providing a gateway to a diverse library of novel compounds.[7]

This guide provides a technical overview of robust and contemporary strategies for the synthesis of novel 7-nitrobenzofuran compounds, intended for researchers and professionals in the field of drug development. We will delve into the causality behind methodological choices, present detailed, self-validating protocols, and explore the critical techniques for compound characterization.

Core Synthetic Strategies for the Benzofuran Nucleus

Constructing the core benzofuran ring system is the foundational step. While classical methods exist, modern organic synthesis heavily relies on transition-metal-catalyzed reactions, which offer high efficiency, functional group tolerance, and atom economy. A particularly powerful and convergent strategy involves the palladium-catalyzed tandem Sonogashira cross-coupling and subsequent cycloisomerization.[6]

This approach typically starts with an ortho-iodophenol derivative and a terminal alkyne. The palladium catalyst, in the presence of a copper(I) co-catalyst, facilitates the coupling of these two fragments. The resulting 2-alkynylphenol intermediate then undergoes an in-situ cycloisomerization, often promoted by the same catalytic system or by a change in reaction conditions, to forge the furan ring and yield the benzofuran core.[6] This method is highly adaptable and allows for the introduction of diverse substituents at both the 2-position (from the alkyne) and on the benzene ring (from the phenol starting material).

Strategic Synthesis of 7-Nitrobenzofurans

The most reliable strategy for producing specifically 7-nitrobenzofurans involves starting with a precursor that already contains the nitro group in the desired position. Direct nitration of a pre-formed benzofuran ring often leads to a mixture of isomers and is difficult to control, whereas building the ring from a pre-nitrated starting material ensures perfect regioselectivity.

A highly effective precursor for this purpose is a 2-halo-6-nitrophenol. The halogen (preferably iodine) provides the reactive handle for the palladium-catalyzed coupling, while the nitro group at the adjacent position directs the final structure.

Detailed Experimental Protocol: Synthesis of 1-(5-Nitro-2-phenylbenzofuran-7-yl)ethan-1-one

The following protocol, adapted from a validated synthesis of a 5-nitro analogue, illustrates the power of the tandem Sonogashira coupling-cycloisomerization strategy.[6] This procedure is directly applicable to a 7-nitro derivative by starting with the corresponding 3-iodo-5-nitroacetophenone isomer.

Objective: To synthesize a 7-acetyl-5-nitro-2-arylbenzofuran via a one-pot palladium-catalyzed reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a two-necked round-bottom flask equipped with a reflux condenser and a rubber septum, add 1-(2-hydroxy-3-iodo-5-nitrophenyl)ethanone (1.00 g, 3.26 mmol), dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.11 g, 0.163 mmol), copper(I) iodide (CuI) (0.06 g, 0.326 mmol), and cesium carbonate (Cs₂CO₃) (1.27 g, 3.91 mmol).

-

Solvent Addition & Inerting: Add a 2:1 mixture of THF-EtOH (v/v, 30 mL). Purge the flask with argon gas for 10 minutes to ensure an inert atmosphere. The use of a base like cesium carbonate is critical for both the coupling reaction and the subsequent cyclization step.

-

Reagent Addition: Using a syringe, add a solution of the terminal alkyne (e.g., phenylacetylene, 3.91 mmol) in THF (1 mL) to the reaction mixture.

-

Reaction Execution: Stir the mixture at 80 °C under the argon atmosphere for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The elevated temperature is necessary to drive both the coupling and the subsequent intramolecular cyclization to completion.

-

Work-up: After the reaction is complete, cool the flask to room temperature and pour the contents into ice-cold water. A precipitate containing the crude product should form.

-

Purification: Filter the precipitate on a Buchner funnel. Purify the crude solid by silica gel column chromatography. The choice of eluent (e.g., toluene or a hexane/ethyl acetate gradient) will depend on the polarity of the specific product.[6]

-

Characterization: Collect the pure fractions and remove the solvent under reduced pressure to yield the final product. Confirm the structure and purity using the analytical methods described below.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques provides a complete and unambiguous structural assignment.

-

Infrared (IR) Spectroscopy: This technique is crucial for identifying key functional groups. For 7-nitrobenzofuran derivatives, strong absorption bands are expected for the nitro group (symmetric and asymmetric N-O stretching, typically around 1345 cm⁻¹ and 1520 cm⁻¹, respectively) and any other functional groups like carbonyls (C=O stretch, ~1685 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. The chemical shifts and coupling constants of the aromatic protons on the benzofuran ring are diagnostic of the substitution pattern. The presence of the electron-withdrawing nitro group at the 7-position will deshield the adjacent proton at the 6-position, causing it to appear at a characteristically downfield chemical shift.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass of the synthesized compound, allowing for the unambiguous determination of its elemental formula. This is the definitive method for confirming that the target molecule has been synthesized.[6]

Table 1: Representative Spectroscopic Data for a Novel 7-Nitrobenzofuran Derivative

| Data Type | Characteristic Signal | Interpretation |

| IR (cm⁻¹) | ~1520, ~1345 | Asymmetric & Symmetric N-O stretch of NO₂ group[6] |

| ~1685 | C=O stretch (if acetyl group is present)[6] | |

| ¹H NMR (ppm) | >8.0 | Aromatic protons deshielded by the NO₂ group (e.g., H-4, H-6) |

| ~7.2 | Furan ring proton (H-3)[6] | |

| ¹³C NMR (ppm) | >190 | Carbonyl carbon (if present)[6] |

| ~155-160 | C-7 atom attached to the nitro group | |

| HRMS (ESI+) | [M+H]⁺ | Observed m/z matches calculated exact mass for the target formula |

Applications and Future Perspectives

Novel 7-nitrobenzofuran compounds are highly valuable scaffolds for drug discovery. Their structural features make them promising candidates for development as anticancer, antifungal, and antibacterial agents.[8][9][10] Specifically, nitroaromatic compounds have been investigated as targeted agents in cancer therapy and for their activity against multidrug-resistant pathogens.[9]

The future development of this class of compounds will likely involve:

-

Library Synthesis: Utilizing the robust synthetic protocols described herein to create a diverse library of 7-nitrobenzofurans with various substituents at the 2-position and elsewhere on the scaffold.

-

Biological Screening: Evaluating these novel compounds in a range of biological assays to identify lead candidates with high potency and selectivity for specific therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to optimize their biological activity and drug-like properties.[2]

-

Functional Group Transformation: Using the nitro group as a synthetic precursor to generate 7-aminobenzofurans, which can be further derivatized to access new chemical space and biological activities.[7]

Conclusion

The synthesis of novel 7-nitrobenzofuran compounds represents a promising frontier in medicinal chemistry. Modern synthetic methods, particularly palladium-catalyzed tandem reactions, provide a highly efficient and regioselective route to these valuable scaffolds. By starting with appropriately substituted nitrophenols, researchers can avoid the challenges of direct nitration and access a wide range of target molecules with precision. The combination of robust synthesis, rigorous characterization, and focused biological evaluation will undoubtedly lead to the discovery of new therapeutic agents derived from the versatile 7-nitrobenzofuran core.

References

-

Zheng, C., et al. (2018). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules. Available at: [Link]

-

Geronikaki, A., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. International Journal of Molecular Sciences. Available at: [Link]

-

Aslam, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

(2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Medicinal Chemistry Research. Available at: [Link]

-

Bădiţoiu, L., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC. Available at: [Link]

-

Schmidhammer, H., et al. (1996). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Journal of Medicinal Chemistry. Available at: [Link]

-

More, K. R. (2012). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Bunescu, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

-

(2023). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. World Journal of Pharmaceutical Research. Available at: [Link]

-

Wang, Y., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules. Available at: [Link]

-

(2016). A simplified synthetic route and study of cytotoxicity of Ethyl 2- (4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate and its methyl derivative. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

-

(2011). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research. Available at: [Link]

-

(2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Maluleka, M. M., et al. (2024). Synthesis, Structural Characterization, and Quantum Chemical Study of the 7-Acetyl-5-nitrobenzofurans as Anticancer Agents with Antioxidant Properties. Journal of Molecular Structure. Available at: [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

The Pharmacophore-Fluorophore Duality: A Technical Guide to 7-Nitrobenzofuran Derivatives

Executive Summary

The 7-nitrobenzofuran (NBD) scaffold represents a unique intersection in chemical biology: it functions simultaneously as a sensitive fluorogenic probe and a potent electrophilic pharmacophore. While historically utilized for fluorescent labeling of amines and thiols, recent medicinal chemistry has repurposed the NBD motif (specifically the 7-nitrobenzo[c][1,2,5]oxadiazole structure) as a suicide inhibitor of detoxification enzymes.

This guide analyzes the biological activity of NBD derivatives, focusing on their mechanism as Glutathione S-Transferase (GST) inhibitors in oncology and their emerging utility in overcoming multidrug resistance (MDR).

Part 1: The Electrophilic Engine (Chemical Mechanism)

The biological activity of NBD derivatives is dictated by the electrophilicity of the C-4 position. The 7-nitro group acts as a strong electron-withdrawing group (EWG), activating the heteroaromatic ring for Nucleophilic Aromatic Substitution (S_NAr) .

The "Warhead" Mechanism

In a biological context, the NBD chloride (NBD-Cl) or fluoride (NBD-F) moiety acts as a "warhead" that targets nucleophilic cysteine thiolates or lysine amines within enzyme active sites.

-

Recognition: The NBD derivative enters the hydrophobic pocket of the target protein (e.g., GSTP1-1).

-

Meisenheimer Complex: A nucleophile (often Glutathione, GSH) attacks the C-4 position, forming a transient anionic sigma-complex (Meisenheimer complex).

-

Elimination: The leaving group (Cl⁻ or F⁻) is expelled, resulting in a stable, covalent thioether or amine adduct.

Critical Consequence: This reaction is often irreversible or forms a tight complex that inactivates the enzyme.

Figure 1: The S_NAr reaction mechanism of NBD-Cl with biological nucleophiles. The transition from non-fluorescent precursor to fluorescent adduct allows for real-time tracking of drug-target engagement.

Part 2: Oncology and GST Inhibition[1][2]

The most clinically relevant application of NBD derivatives is the targeting of Glutathione S-Transferase P1-1 (GSTP1-1) . GSTP1-1 is frequently overexpressed in tumors and contributes to chemotherapy resistance by conjugating drugs (like cisplatin) with GSH, facilitating their efflux.

The NBDhex Breakthrough

The derivative 6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol (NBDhex) is the gold standard in this class.

-

Mechanism: Unlike standard GST inhibitors, NBDhex does not merely compete with substrates. It acts as a mechanism-based inhibitor .[1][2] It binds to the GST active site and conjugates with GSH.[3][4] However, this NBD-GSH adduct is not released. Instead, it remains trapped in the active site (H-site), effectively locking the enzyme.

-

Apoptotic Trigger: GSTP1-1 normally binds to and inhibits JNK (c-Jun N-terminal Kinase) .[4] When NBDhex locks GSTP1-1, the GST-JNK complex dissociates.[4] Free JNK is then phosphorylated, triggering the apoptotic cascade.

Comparative Activity Data

The following table summarizes the cytotoxicity of NBDhex compared to standard chemotherapeutics in resistant cell lines.

| Compound | Cell Line | Resistance Type | IC50 (μM) | Mechanism Note |

| NBDhex | H69AR (Small Cell Lung) | MDR1 / MRP1 | 1.2 ± 0.3 | Evasion of P-gp efflux pumps |

| Cisplatin | H69AR | MDR1 / MRP1 | > 50.0 | Substrate for efflux |

| NBDhex | U-2OS (Osteosarcoma) | Cisplatin-Resistant | 2.4 ± 0.5 | Triggers JNK-mediated apoptosis |

| MC2753 | A375 (Melanoma) | BRAF Inhibitor Res. | 0.8 ± 0.2 | Esterase-stable NBDhex analog |

Data synthesized from Ricci et al. and comparative pharmacological reviews.

Figure 2: The pro-apoptotic signaling pathway triggered by NBDhex. Note the dual action: JNK liberation and ROS accumulation due to GSH depletion.

Part 3: Antiparasitic Activity (Beyond Oncology)

Recent studies have expanded the NBD repertoire to combat protozoan parasites, specifically Giardia duodenalis.[2]

-

Target: Flavin-dependent oxidoreductases (e.g., glycerol-3-phosphate dehydrogenase).

-

Mechanism: NBD derivatives act as "subversive substrates" for disulfide reductases, converting these antioxidant enzymes into pro-oxidant generators of superoxide anions.

-

Significance: This bypasses common resistance mechanisms in parasites that rely heavily on cysteine-based redox regulation.

Part 4: Experimental Protocols

Protocol A: Synthesis of NBD-Amine Derivatives (General)

Use this protocol to synthesize custom NBD probes or drug candidates.

Reagents: NBD-Cl (4-chloro-7-nitrobenzofurazan), Primary/Secondary Amine (R-NH₂), Sodium Bicarbonate (NaHCO₃), Methanol (MeOH).[5]

-

Preparation: Dissolve 1.0 mmol of the specific amine in 10 mL of MeOH.

-

Basification: Add 2.0 mmol of NaHCO₃ to the solution to scavenge the HCl byproduct.

-

Addition: Add 1.1 mmol of NBD-Cl dropwise (dissolved in 2 mL MeOH) to the amine solution while stirring.

-

Note: The solution will turn from pale yellow to intense orange/red.

-

-

Incubation: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). NBD-Cl is non-fluorescent; the product will fluoresce green/yellow under UV (365 nm).

-

Purification: Evaporate solvent. Redissolve in Ethyl Acetate and wash with water (x3) to remove salts. Dry over Na₂SO₄. Purify via silica gel chromatography.

Protocol B: GST Inhibition Assay (Enzymatic Validation)

Use this to validate the biological activity of synthesized derivatives.

Principle: The assay measures the conjugation of CDNB (1-chloro-2,4-dinitrobenzene) with GSH, catalyzed by GST. NBD derivatives will inhibit this rate.

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 6.5) containing 1 mM EDTA.

-

Enzyme Mix: Dilute recombinant human GSTP1-1 to 0.1 U/mL in the buffer.

-

Substrate Mix: Prepare 1 mM GSH and 1 mM CDNB in the buffer.

-

Inhibitor Pre-incubation:

-

Add 10 μL of NBD derivative (various concentrations in DMSO) to 90 μL of Enzyme Mix.

-

Incubate for 30 minutes at 25°C. (Crucial for mechanism-based irreversible binding).

-

-

Reaction Start: Add 100 μL of Substrate Mix.

-

Measurement: Monitor Absorbance at 340 nm for 5 minutes using a kinetic microplate reader.

-

Calculation: Determine the slope (ΔA/min). Calculate % Inhibition relative to DMSO control.

References

-

Ricci, G., et al. (2005). "7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases."[4] Journal of Biological Chemistry. Link

-

Federici, L., et al. (2009). "Structural basis for the binding of the anticancer compound 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol to human glutathione s-transferases." Cancer Research. Link

-

De Luca, A., et al. (2012). "The nitrobenzoxadiazole derivative NBDhex behaves as a Plasmodium falciparum gametocyte selective inhibitor." Journal of Medicinal Chemistry. Link

-

Uchiyama, S., et al. (2014). "Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism."[6] Analyst. Link

-

Bouquier, N., et al. (2023). "Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties." Molecules. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Nitrobenzoxadiazole Derivative NBDHEX Behaves as Plasmodium falciparum Gametocyte Selective Inhibitor with Malaria Parasite Transmission Blocking Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The 7-Nitrobenzofurazan (NBD) Scaffold in Bioimaging and Medicinal Chemistry

Executive Summary

The 7-nitrobenzofurazan (NBD) moiety represents a cornerstone in fluorescence-based bioanalysis and drug discovery. While chemically defined as 7-nitro-2,1,3-benzoxadiazole , it is colloquially—and persistently—referred to in literature as "7-nitrobenzofuran." This guide dissects the scaffold's unique solvatochromic photophysics, its nucleophilic aromatic substitution (

Structural Architecture & Nomenclature Precision

To ensure chemical accuracy, researchers must distinguish between the colloquial nomenclature and the IUPAC reality. The "furazan" suffix specifically denotes the presence of the 2,1,3-benzoxadiazole ring system, which is distinct from a true benzofuran (which lacks the nitrogen atoms in the five-membered ring).

The Electrophilic Core

The NBD scaffold functions as an electron-deficient trap. The nitro group (

-

NBD-Cl (4-chloro-7-nitrobenzofurazan): The standard derivatization reagent.[1][2][3] Moderate reactivity; highly stable.

-

NBD-F (4-fluoro-7-nitrobenzofurazan): High-reactivity variant.[2] Kinetic rates for NBD-F are significantly faster (up to 500x) than NBD-Cl, useful for low-abundance targets or sterically hindered amines.[2]

Photophysical Properties: The "Chameleon" Effect

NBD is a classic solvatochromic fluorophore . Its fluorescence quantum yield (

Mechanism: Intramolecular Charge Transfer (ICT)

Upon excitation, electron density shifts from the electron-donating amine substituent (at C-4) to the electron-withdrawing nitro group (at C-7). In polar solvents (water), the excited state is stabilized by solvent dipoles, leading to non-radiative decay (quenching). In hydrophobic environments (protein pockets, lipid bilayers), this relaxation is suppressed, resulting in intense fluorescence.

Table 1: Solvatochromic Shift of NBD-Amines

| Solvent Environment | Dielectric Constant ( | Quantum Yield ( | Perception | ||

| Water (PBS) | 80.1 | 465 | 535 | < 0.02 | Weak / Quenched |

| Ethanol | 24.5 | 465 | 520 | ~ 0.30 | Moderate Green |

| Ethyl Acetate | 6.0 | 460 | 510 | ~ 0.45 | Bright Green |

| Lipid Bilayer | ~ 2-4 | 460 | 505 | > 0.60 | Intense Green |

Expert Insight: This property makes NBD "self-washing." Unbound NBD-ligands in aqueous buffer are dark, while bound ligands in hydrophobic receptor pockets "turn on," often eliminating the need for separation steps in high-throughput screening (HTS).

Chemical Reactivity: The Mechanism[4][5]

The labeling of proteins or small molecules follows a Nucleophilic Aromatic Substitution pathway.[4]

Reaction Logic

-

Attack: The nucleophile (Amine

or Thiol -

Complex: Formation of the Meisenheimer intermediate (stabilized by the

group). -

Elimination: Loss of the halide leaving group (

or

Visualization: Reaction Pathway

The following diagram illustrates the critical decision points in NBD labeling, specifically the selectivity between amines and thiols based on pH.

Figure 1: Selectivity logic for NBD labeling. Note the potential for S-to-N rearrangement, which can complicate cysteine labeling if proximal amines are present.

Drug Development Protocol: 2-NBDG Glucose Uptake Assay

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose) is a fluorescent glucose analog used to monitor glucose uptake in live cells, a critical metric in diabetes research and oncology (Warburg effect).

The Challenge

2-NBDG uptake is competitive with native glucose.[5] High background glucose in media will outcompete the probe, leading to false negatives.

Validated Protocol (Adherent Cancer Cells/Myocytes)

Reagents:

-

2-NBDG Stock: 10 mM in Ethanol (Store -20°C, protected from light).

-

KRB Buffer (Krebs-Ringer Bicarbonate): Glucose-free, pH 7.4.

-

Stop Solution: Ice-cold PBS + 10 µM Cytochalasin B (blocks efflux).

Step-by-Step Workflow:

-

Seeding: Plate cells (e.g., MCF-7 or HepG2) in 96-well black-walled plates. Grow to 80% confluence.

-

Glucose Starvation (Critical):

-

Remove culture media.[6]

-

Wash 2x with warm PBS.

-

Incubate in glucose-free KRB buffer for 30–60 minutes at 37°C.

-

Why: This upregulates GLUT transporters to the membrane surface.

-

-

Labeling:

-

Replace buffer with KRB containing 100 µM 2-NBDG .

-

Self-Validation Control: In 3 wells, add 100 µM 2-NBDG + 10 mM D-Glucose . (High glucose should block NBDG uptake by >80%, proving specificity).

-

-

Incubation: Incubate for 20–30 minutes at 37°C.

-

Termination:

-

Aspirate NBDG solution.

-

Wash 3x rapidly with Ice-Cold PBS .

-

Why: Ice stops metabolic activity; washing removes background fluorescence.

-

-

Readout: Measure Fluorescence immediately (Ex/Em: 465/540 nm).

Visualization: 2-NBDG Assay Logic

Figure 2: Experimental workflow for metabolic screening using 2-NBDG. The validation control (Excess D-Glucose) is mandatory to confirm transporter-mediated uptake.

Membrane Biophysics & Lipid Probes[8][9][10]

NBD-labeled lipids (e.g., NBD-PE, NBD-Cholesterol) are widely used to study membrane dynamics, flip-flop, and fusion.

Key Limitation (The "Looping" Artifact): Unlike the native acyl chain, the NBD group is somewhat polar. When attached to the tail of a phospholipid (e.g., C12-NBD), the NBD group may "loop" back to the membrane interface to access water, rather than staying buried deep in the hydrophobic core.

-

Correction: For depth-dependent quenching studies, verify depth using parallax analysis or comparative quenching with varying chain lengths.

Dithionite Quenching Assay (Topological Analysis): To determine if NBD-lipids are on the inner or outer leaflet of a liposome:

-

Measure total fluorescence (

). -

Add Sodium Dithionite (

) to the external buffer. -

Dithionite chemically reduces the Nitro group to an Amine (

), which is non-fluorescent . -

Since dithionite cannot cross intact membranes, only outer-leaflet NBD is quenched.

- represents the inner leaflet fraction.

References

-

Yoshioka, K., et al. (1996).[5] "Intracellular fate of 2-NBDG, a fluorescent probe for glucose uptake activity, in Escherichia coli cells." Bioscience, Biotechnology, and Biochemistry.[5]

-

Chattopadhyay, A. (1990). "Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes." Chemistry and Physics of Lipids.

-

Molecular Probes (Thermo Fisher). "Amine-Reactive Probes—Section 1.2: NBD Chloride and NBD Fluoride." The Molecular Probes Handbook.

-

Yamada, K., et al. (2000). "Measurement of glucose uptake and intracellular calcium concentration in single, living pancreatic beta-cells." Journal of Biological Chemistry.

-

McIntyre, J.C., & Sleight, R.G. (1991). "Fluorescence assay for phospholipid membrane asymmetry." Biochemistry.

Sources

- 1. 4-Chloro-7-nitrobenzofurazan | 10199-89-0 [chemicalbook.com]

- 2. interchim.fr [interchim.fr]

- 3. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Technical Monograph: The 7-Nitrobenzofuran (NBD) Scaffold

From Colorimetric Reagent to Bio-Architectural Probe

Executive Summary

The 7-nitrobenzofuran family, predominantly represented by the 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and its fluoro-analog (NBD-F), constitutes a class of fluorogenic probes that fundamentally altered the landscape of bio-analysis in the late 20th century.[1] Unlike constitutively fluorescent dyes (e.g., fluorescein), NBD halides are virtually non-fluorescent until they undergo nucleophilic aromatic substitution (

Historical Genesis: The Ghosh-Whitehouse Breakthrough

The seminal moment for NBD chemistry occurred in 1968 , driven by the need for more sensitive detection methods for amino acids than the ninhydrin reaction.

-

The Discovery: P.B.[3] Ghosh and M.W.[4] Whitehouse synthesized 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and observed its unique reactivity profile. They noted that while the chloride itself was non-fluorescent, its reaction products with amines emitted intense yellow-green fluorescence.

-

The Impact: This effectively introduced the concept of "fluorogenic labeling" to protein chemistry. Prior to this, quantification relied heavily on UV absorbance or radioactive tagging. NBD-Cl allowed for the direct, sensitive detection of amino acids and peptides on thin-layer chromatography (TLC) plates and later in HPLC streams.

Field Insight: The acronym "NBD" is derived from the older nomenclature N itroB enzoD iazole (specifically 7-nitrobenzo-2-oxa-1,3-diazole). While IUPAC nomenclature has evolved, the "NBD" tag remains the industry standard.

Chemical Architecture & Mechanism

Understanding the reactivity of NBD is crucial for designing robust experiments. The core reaction is a Nucleophilic Aromatic Substitution (

The Reaction Mechanism

The NBD scaffold features an electron-withdrawing nitro group (

Key Reactivity Rules:

-

Selectivity: Reacts primarily with primary/secondary amines (

, -

Tyrosine Reactivity: Can react with Tyrosine phenols, but the O-NBD adduct is often unstable and can rearrange to N-NBD or hydrolyze.

-

Fluorescence Switch: The starting halide is non-fluorescent because the halogen promotes intersystem crossing (heavy atom effect) or simply lacks the donor-acceptor push-pull system. Upon substitution with an amine, an Intramolecular Charge Transfer (ICT) system is established between the amine (donor) and the nitro group (acceptor), enabling fluorescence.[2][5]

Visualization: Pathway

The following diagram illustrates the mechanistic flow from the non-fluorescent precursor to the fluorescent adduct.

Caption: The conversion of NBD-Cl to a fluorescent probe via Nucleophilic Aromatic Substitution (

Comparative Analysis: NBD-Cl vs. NBD-F

In the 1980s and 90s, the fluoro-derivative (NBD-F) gained prominence. Choosing the right halide is a critical decision in assay development.

| Feature | NBD-Cl (Chloride) | NBD-F (Fluoride) |

| Reactivity | Moderate. Requires higher pH or longer times. | High. Reacts ~500x faster than NBD-Cl.[6] |

| Selectivity | Better for distinguishing highly nucleophilic sites. | Less selective; reacts rapidly with most amines/thiols. |

| Stability | Stable solid; solutions stable for days at 4°C. | Hydrolyzes faster in aqueous buffers; prepare fresh. |

| Excitation/Emission | ~465 nm / ~535 nm | ~470 nm / ~540 nm (Identical fluorophore formed) |

| Primary Use Case | General protein labeling; Lipid synthesis. | Fast kinetics; Micro-scale analysis; HPLC derivatization. |

Expert Tip: Use NBD-F for kinetic studies or when labeling delicate proteins that cannot withstand the higher pH or long incubation times required for NBD-Cl. Use NBD-Cl for bulk synthesis of probes (e.g., NBD-cholesterol) due to lower cost and higher stability.

Strategic Applications in Drug Discovery

Beyond simple tagging, NBD compounds serve as functional probes in modern pharmacology.

Solvatochromism as a Binding Sensor

NBD is an "environmentally sensitive" fluorophore.

-

In Water: Fluorescence is quenched (low quantum yield) due to hydrogen bonding with the nitro group.[5]

-

In Hydrophobic Pockets: Fluorescence intensity increases dramatically (up to 100-fold) and blueshifts.

-

Application: This property is exploited to detect drug binding. If an NBD-labeled drug binds to a receptor's hydrophobic pocket, the signal "turns on."

Membrane Biophysics

NBD-labeled lipids (NBD-PE, NBD-PC) are standard tools for studying membrane fusion and lipid trafficking. The NBD group is usually attached to the fatty acyl chain.

-

Caveat: The NBD group is somewhat polar. It can "loop" back to the membrane interface rather than burying deep in the bilayer, potentially perturbing the lipid packing.

Validated Experimental Protocol: Protein Labeling

This protocol ensures high labeling efficiency while minimizing protein denaturation.

Workflow Visualization

Caption: Step-by-step workflow for NBD-Cl protein labeling, emphasizing critical buffer exclusions.

Critical Protocol Notes

-

Buffer Choice: Never use Tris, Glycine, or ammonium buffers for the reaction. They contain primary amines that will consume the NBD reagent.[2] Use Borate , Phosphate , or Bicarbonate (pH 8.0–9.0).

-

Solubility: NBD-Cl is hydrophobic. Dissolve in DMF or DMSO before adding to the aqueous protein solution. Keep the final organic solvent concentration <5% to prevent protein precipitation.

-

Thiol Protection: If the protein has critical cysteines, NBD will react with them. If S-labeling is unwanted, block thiols with iodoacetamide prior to NBD addition, or control pH (amines react preferentially at pH > 9.0; thiols at pH 7.0-8.0).

References

-

Ghosh, P. B., & Whitehouse, M. W. (1968). 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines.[3][5][7] Biochemical Journal, 108(1), 155–156. [Link]

-

Imai, K., & Watanabe, Y. (1981). Fluorometric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Analytica Chimica Acta, 130(2), 377-383. [Link]

-

Chattopadhyay, A. (1990). Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids, 53(1), 1-15. [Link]

-

Uddin, M. J., et al. (2020). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(13), 87-104.[1] [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Quantum Yield Determination of 7-Nitrobenzofuran (NBD) Derivatives

Executive Summary

7-Nitrobenz-2-oxa-1,3-diazole (NBD) derivatives represent a cornerstone in fluorescence spectroscopy due to their high environmental sensitivity. Unlike rigid fluorophores (e.g., Fluorescein), NBD derivatives exhibit a profound solvatochromic effect . Their fluorescence quantum yield (

This guide provides the mechanistic basis for this behavior, a reference dataset for solvent-dependent quantum yields, and a validated protocol for measuring

Part 1: The Photophysics of NBD Solvatochromism

The utility of NBD as a probe for membrane fusion or hydrophobic binding sites stems from its excited-state dynamics.

Mechanism: Internal Charge Transfer (ICT)

Upon excitation, the NBD fluorophore undergoes an Internal Charge Transfer (ICT).

-

Non-Polar Solvents: The ICT state is stable and relaxes radiatively, resulting in high fluorescence (

). -

Polar Protic Solvents (Water): The large dipole moment of the excited ICT state is stabilized by the solvent. Furthermore, specific hydrogen bonding between water and the nitro group of the NBD moiety facilitates non-radiative decay pathways (internal conversion), effectively quenching fluorescence (

).

Diagram: Solvatochromic Mechanism

The following diagram illustrates the competition between radiative decay and solvent-induced quenching.

Figure 1: Mechanistic pathway showing the divergence of NBD excited state relaxation based on solvent polarity.

Part 2: Comparative Data (Reference Tables)

The following data summarizes the quantum yield of a standard secondary amine derivative (e.g., NBD-Hexylamine or NBD-PE) across solvents of varying polarity. Note the dramatic "switch-on" effect as polarity decreases.

Table 1: Solvent-Dependent Quantum Yields ( )[1]

| Solvent | Polarity Index ( | Quantum Yield ( | Lifetime ( | Spectral Shift ( |

| Water / PBS | 63.1 | 0.01 - 0.02 | ~1 ns | ~540 - 550 nm |

| Methanol | 55.5 | 0.05 - 0.10 | < 2 ns | ~535 nm |

| Ethanol | 51.9 | 0.30 - 0.35 | ~5 ns | ~530 nm |

| Ethyl Acetate | 38.1 | 0.65 - 0.70 | ~8 ns | ~525 nm |

| Dioxane | 36.0 | 0.70 - 0.90 | ~10 ns | ~520 nm |

| Toluene | 33.9 | > 0.90 | > 10 ns | ~515 nm |

> Note: Values are approximate for secondary amine NBD derivatives (NBD-NRH). Tertiary amines (NBD-NR2) typically exhibit lower yields.

Part 3: Experimental Protocol (The Relative Method)

Measuring absolute quantum yield requires an integrating sphere.[1] For most applications, the Relative Method (Williams et al., 1983) is standard. This involves comparing the integrated fluorescence of the sample against a standard of known

Reagents & Standards

-

Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

) or Coumarin 153 in Ethanol (-

Why: NBD emits in the green (~530 nm). Choose a standard with overlapping excitation/emission to minimize instrument correction errors.[2]

-

-

Solvents: Spectroscopic grade (HPLC grade or higher). Degas to remove oxygen.

The Equation

Where:

- : Quantum Yield[3][4][5][1][2][6][7][8][9]

- : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.[9]

- : Refractive index of the solvent.[9] (Critical: Do not ignore) .

Workflow Diagram

Figure 2: Step-by-step workflow for relative quantum yield determination.

Detailed Steps

-

Preparation of Dilution Series:

-

Prepare stock solutions of the NBD derivative and the Reference Standard.

-

Create 4-5 dilutions for each in their respective solvents.

-

Critical Constraint: The Absorbance (Optical Density) at the excitation wavelength (typically 460-470 nm) must be kept below 0.1 (ideally 0.01 - 0.08) .

-

Reasoning: High absorbance leads to the "Inner Filter Effect" (re-absorption of emitted light), which artificially lowers the observed quantum yield and destroys linearity.

-

-

Absorbance Measurement:

-

Use matched quartz cuvettes.

-

Record the absorbance at the exact excitation wavelength (

) used for fluorescence.

-

-

Fluorescence Measurement:

-

Excitation: Set

(e.g., 465 nm).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Emission Scan: Record spectra from 480 nm to 700 nm.

-

Integration: Calculate the total area under the emission curve for each dilution.

-

-

Data Analysis:

-

Plot Integrated Fluorescence Area (Y-axis) vs. Absorbance (X-axis) .[6]

-

Perform a linear regression to find the slope (

). The intercept should be zero. -

Apply the equation above, ensuring you use the correct refractive index (

) for each solvent (e.g., Water = 1.33, Dioxane = 1.42).

-

Part 4: Applications in Drug Discovery

Lipophilicity Profiling

Because NBD fluorescence is quenched in water but bright in lipids, NBD-labeled drugs or lipids (like NBD-PE) are used to measure partitioning into membranes.

-

Assay: Titrate liposomes into an aqueous solution of NBD-probe.

-

Readout: Fluorescence increase correlates directly with membrane insertion.

Membrane Fusion Assays

NBD is often paired with Rhodamine (as a FRET acceptor) in lipid mixing assays.

-

State A (Intact Vesicle): High concentration of probes leads to self-quenching or FRET (NBD

Rhodamine). -

State B (Fusion): Lipids dilute into the target membrane. Distance increases, FRET decreases, and NBD fluorescence increases (de-quenching).

References

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983).[9] Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067.

-

Mukherjee, S., et al. (1994). Solvatochromism and intramolecular charge transfer of 7-nitrobenz-2-oxa-1,3-diazole derivatives. Journal of Physical Chemistry, 98(26). (Foundational work on ICT mechanism).

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text for refractive index corrections and inner filter effects).

-

Chattopadhyay, A. (1990). Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids, 53(1), 1-15.

-

Fery-Forgues, S., & Lavabre, D. (1999). Are Fluorescence Quantum Yields So Tricky to Measure? A Demonstration Using Familiar Stationery Products. Journal of Chemical Education, 76(9), 1260.

Sources

- 1. d-nb.info [d-nb.info]

- 2. iss.com [iss.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lcms.labrulez.com [lcms.labrulez.com]

- 7. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

Technical Guide: Solubility Profiling and Handling of 7-Nitrobenzofuran (NBD) Scaffolds

[1][2]

Strategic Overview

For application scientists and medicinal chemists, the 7-Nitrobenzofuran (NBD) moiety acts as a "chameleon" scaffold.[1][2] It serves two distinct roles: as a highly reactive electrophile for labeling amines/thiols (e.g., NBD-Cl , NBD-F ) and as a sensitive environmental probe exhibiting solvatochromism.[1][2]

Understanding the solubility of NBD is not merely about dissolving a powder; it is about managing the Hydrolysis-Solubility Paradox . NBD reagents require aqueous conditions to interact with biological targets but are thermodynamically unstable (hydrolytically sensitive) in water.[1][2] Therefore, the solubility strategy must balance organic stock stability with aqueous reaction compatibility .[1][2]

Physicochemical Solubility Profile

The following data aggregates solubility limits for 4-Chloro-7-nitrobenzofurazan (NBD-Cl) , the standard precursor. Note that solubility is functional—defined by the ability to maintain a stable, non-precipitated solution for derivatization.[1][2]

Table 1: Solubility Limits in Key Solvents

| Solvent System | Solubility Limit (Est.) | Solvation Character | Application Context |

| Acetonitrile (MeCN) | High (>100 mg/mL) | Aprotic, Polar | Preferred. Ideal for LC-MS workflows; minimizes hydrolysis.[1][2] |

| DMSO | High (>50 mg/mL) | Aprotic, Highly Polar | Standard. Universal stock solvent; excellent for biological dilution.[1][2] |

| Chloroform | Moderate (~50 mg/mL) | Aprotic, Non-polar | Used for lipid labeling; poor for protein workflows.[1][2] |

| Methanol/Ethanol | High (>20 mg/mL) | Protic, Polar | Caution. Protice solvents can compete as nucleophiles over long storage.[1][2] |

| Water / Buffer | Kinetic Solubility Only | Protic, Polar | Unstable. Rapidly hydrolyzes to NBD-OH (non-reactive).[1][2] Use only as the destination matrix. |

The Solvatochromic Effect

Solubility directly impacts the utility of NBD probes.[2] NBD derivatives are weakly fluorescent in polar/aqueous solvents (due to hydrogen bonding increasing non-radiative decay) but highly fluorescent in hydrophobic (organic) environments.[1][2]

Mechanistic Integrity: The Hydrolysis Trap

When dissolving NBD-Cl in aqueous media, a competition reaction occurs immediately.[1][2] The user must prioritize the Aminolysis (desired labeling) over Hydrolysis (degradation).[1][2]

-

Desired Path: NBD-Cl + R-NH

-

Degradation Path: NBD-Cl + H

O

Critical Insight: NBD-OH is highly fluorescent but chemically inert.[1][2] If your stock solution contains water, you will generate high background fluorescence without labeling your target.[1][2] Always prepare fresh stocks in anhydrous DMSO or MeCN.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

-

Objective: Create a shelf-stable stock for subsequent dilution.

-

Reagents: NBD-Cl (Sigma-Aldrich #163260 or equiv.), Anhydrous DMSO (stored over molecular sieves).[1][2]

-

Weighing: Weigh 20 mg of NBD-Cl into a distinct, amber glass vial (NBD is light sensitive).

-

Solubilization: Add 1.0 mL of Anhydrous DMSO . Vortex for 30 seconds.[1][2]

-

Validation: Visually inspect for particulates.[1][2] If hazy, centrifuge at 10,000 x g for 1 minute.

-

Storage: Store at -20°C, desiccated, and protected from light. Stable for 2-4 weeks.

Protocol B: The "Dual-Solvent" Labeling Workflow

-

Objective: Label a water-soluble drug/protein while preventing NBD precipitation.

-

Buffer Prep: Prepare the target analyte in Borate or Bicarbonate buffer (pH 8.0 - 9.0).

-

Dilution Factor: Calculate the volume of Organic Stock (Protocol A) required to reach a 5-10x molar excess over the target.

-

Injection: Rapidly inject the DMSO stock into the vortexing aqueous buffer.

-

Incubation: Incubate at 60°C for 1-5 minutes (for NBD-Cl) or Ambient Temp for 30 mins (for NBD-F).

-

Quenching: Acidify to pH 2-3 with 1M HCl to stop the reaction and stabilize the fluorescence.

Visualization of Workflow

The following diagram illustrates the decision logic for solvent selection and reaction handling to maximize yield and minimize hydrolysis.

Figure 1: Solubility and reaction decision matrix for NBD reagents. Green paths indicate optimal workflows; red paths indicate stability failure points.

References

-

Sigma-Aldrich. Product Specification: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).[1][2] Merck KGaA.[1][2]

-

ChemicalBook. 4-Chloro-7-nitrobenzofurazan Physicochemical Properties.

-

Chattopadhyay, A. (1990).[1][2] Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes.[1][2][3] Chemistry and Physics of Lipids.[1][2][3][4]

-

Uchiyama, S., et al. (2011).[1][2] Fluorescent Probes for Detection of Environmental Conditions.[1][2] In: Advanced Fluorescence Reporters in Chemistry and Biology. Springer.[1][2] (Contextualizing NBD Solvatochromism).

Methodological & Application

Application Note: High-Sensitivity Amino Acid Analysis Using 7-Nitrobenzofuran Derivatization (NBD-Cl / NBD-F)

Executive Summary

The analysis of amino acids in complex biological matrices requires high selectivity and femtomole-level sensitivity. While o-phthalaldehyde (OPA) is a common reagent, it fails to detect secondary amino acids (e.g., Proline, Hydroxyproline) without complex oxidation steps.

This guide details the protocol for using 7-nitrobenzofuran reagents: NBD-Cl (4-chloro-7-nitrobenzofurazan) and its highly reactive analog NBD-F (4-fluoro-7-nitrobenzofurazan).[1] These reagents undergo nucleophilic aromatic substitution (

Key Advantages:

-

Proline Detection: Direct reaction with secondary amines.

-

Sensitivity: Detection limits in the low femtomole (fmol) range (typically 5–20 fmol for NBD-F).

-

Stability: Derivatives are stable in acid, allowing for flexible autosampler timing.

Reaction Mechanism

The derivatization relies on the nucleophilic attack of the amino group (primary or secondary) on the 4-position of the benzofurazan ring, displacing the halide leaving group (Chloride or Fluoride).

Mechanism Diagram

The following diagram illustrates the

Caption: Nucleophilic aromatic substitution mechanism of NBD-X with amines.

Reagent Selection: NBD-Cl vs. NBD-F

While both reagents yield the same fluorescent product, their reactivity kinetics differ drastically.[1] NBD-F is the "high-performance" choice for automated workflows, while NBD-Cl is the "cost-effective" choice for batch processing.

| Feature | NBD-F (Fluoro-analog) | NBD-Cl (Chloro-analog) |